5-Methylquinoline-2-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
103856-59-3 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
5-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c1-7-3-2-4-9-8(7)5-6-10(12-9)11(13)14/h2-6H,1H3,(H,13,14) |
InChI Key |
OLNYCZXIKIMHBJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=NC2=CC=C1)C(=O)O |
Canonical SMILES |
CC1=C2C=CC(=NC2=CC=C1)C(=O)O |
Synonyms |
Quinaldic acid, 5-methyl- (6CI) |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methylquinoline 2 Carboxylic Acid and Its Analogues
Classical and Contemporary Approaches to Quinoline-2-carboxylic Acid Scaffolds
The construction of the quinoline (B57606) ring system can be achieved through various named reactions, each with distinct starting materials and regiochemical outcomes.
Doebner Reaction Protocols and Modifications for Methylquinoline Carboxylic Acids
The Doebner reaction traditionally involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. wikipedia.orgsci-hub.se It serves as a common alternative to the Pfitzinger reaction for accessing these structures. wikipedia.org While the standard Doebner reaction yields 4-carboxyquinolines, modifications and specific reaction conditions can lead to different isomers, which is particularly relevant for the synthesis of substituted methylquinoline carboxylic acids. sci-hub.se The reaction is known to be less effective for anilines bearing electron-withdrawing groups, often resulting in low yields, though recent developments like the Doebner hydrogen-transfer reaction have aimed to overcome this limitation. nih.gov
The precise mechanism of the Doebner reaction is not definitively established, with two primary pathways proposed. wikipedia.org The first pathway begins with an aldol (B89426) condensation between the enol form of pyruvic acid and the aldehyde, creating a β,γ-unsaturated α-ketocarboxylic acid. This intermediate then undergoes a Michael addition with the aniline, followed by cyclization and dehydration to form the quinoline-4-carboxylic acid. wikipedia.org The second proposed mechanism starts with the formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid, proceeding through a similar cyclization and dehydration sequence. wikipedia.orgnih.gov
Interestingly, under certain conditions, the Doebner reaction can yield 2-methylquinoline-4-carboxylic acid derivatives as by-products or even main products. sci-hub.se This occurs when an aromatic amine is reacted simply with pyruvic acid in ethanol, without the presence of an aldehyde. sci-hub.se A proposed mechanism for this outcome involves the condensation of two molecules of pyruvic acid, which is then attacked by the aromatic amine via a 1,4-addition, followed by intermolecular cyclization and decarboxylation to yield the 2-methylquinoline-4-carboxylic acid. sci-hub.se The order in which reactants are mixed has been identified as a critical factor in determining the final product. sci-hub.se
Regioselectivity in the synthesis of methylquinoline carboxylic acids via Doebner-type reactions is influenced by the electronic properties and steric hindrance of the aniline substrate. sci-hub.se When using meta-substituted anilines, such as 3-methylaniline (m-toluidine), two possible isomers can be formed. Research has shown that for anilines possessing electron-donating groups, like a methyl group, the formation of 2-methylquinoline-4-carboxylic acid derivatives is favored. sci-hub.se The cyclization step tends to occur at the position with less steric hindrance on the aniline ring. sci-hub.se For 3-methylaniline, this would favor cyclization at the C6 position (para to the methyl group) over the C2 position (ortho to the methyl group), leading predominantly to the formation of 5-methyl and 7-methyl isomers.
Pfitzinger Reaction and Isatin-Based Syntheses for Quinoline Carboxylic Acids
The Pfitzinger reaction is a fundamental method for synthesizing substituted quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net This reaction has been widely used to produce various quinoline-4-carboxylic acid analogues, some of which are intermediates for bioactive molecules. researchgate.netjocpr.com
The mechanism involves the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which tautomerizes to an enamine. wikipedia.org Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.orgresearchgate.net The Pfitzinger reaction is particularly useful for producing quinoline-4-carboxylic acids from enolizable ketones. jocpr.comias.ac.in A variation known as the Halberkann variant, which uses N-acyl isatins, results in 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org
| Reaction | Starting Materials | Primary Product | Reference |
| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Quinoline-4-carboxylic acid | wikipedia.orgresearchgate.net |
| Halberkann Variant | N-Acyl Isatin, Base | 2-Hydroxy-quinoline-4-carboxylic acid | wikipedia.org |
Other Cyclization and Condensation Reactions for Quinoline Scaffolds (e.g., Skraup, Combes, Povarov) and their Potential Applicability to 5-Methylquinoline-2-carboxylic Acid Synthesis
Several other named reactions provide access to the quinoline core, though their direct application to synthesize this compound varies in feasibility.
Skraup Synthesis : This reaction synthesizes quinolines by heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.com The reaction proceeds via the dehydration of glycerol to acrolein, followed by conjugate addition of the aniline, acid-catalyzed cyclization, and finally oxidation. uop.edu.pk The traditional Skraup synthesis does not yield a carboxylic acid substituent directly. However, the related Skraup-Doebner-Von Miller synthesis , which uses α,β-unsaturated carbonyl compounds, is more versatile. acs.orgwikipedia.org A significant development is the reversal of the standard regiochemistry observed when anilines are condensed with γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid (TFA). acs.orgnih.govacs.org This modified approach yields 2-carboxy-4-arylquinolines, presenting a highly promising route for synthesizing 2-carboxyquinoline derivatives. nih.govacs.org
Combes Synthesis : The Combes reaction involves the condensation of an aniline with a β-diketone under acidic conditions to form 2,4-disubstituted quinolines. quimicaorganica.orgwikipedia.org The mechanism involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration. wikipedia.org While effective for 2,4-dialkyl or 2,4-diaryl quinolines, this method is not directly suited for producing a 2-carboxylic acid derivative as it requires a β-diketone, not a keto-acid or ester that would lead to the desired functionality.
Povarov Reaction : This reaction is a formal [4+2] cycloaddition between an aromatic imine (formed from an aniline and an aldehyde) and an electron-rich alkene, typically catalyzed by a Lewis acid. wikipedia.orgbeilstein-journals.org The initial products are tetrahydroquinolines, which can be oxidized to quinolines. beilstein-journals.org To synthesize a quinoline-2-carboxylic acid via this route, an appropriate alkene precursor, such as ethyl vinyl ether followed by transformations or more directly, an enol ether of pyruvic acid, would be required. The reaction's success depends on the specific substrates and catalysts used. wikipedia.orgsci-rad.com Recent advancements have expanded the scope of the Povarov reaction, for instance, by using methyl ketones as starting materials in an iodine-mediated cycloaddition. organic-chemistry.orgacs.org
Targeted Synthesis of this compound and Positional Isomers
While many classical methods yield quinoline-4-carboxylic acids, specific strategies must be employed to target the 2-carboxylic acid position, particularly with the 5-methyl substitution pattern. The synthesis of quinoline-2-carboxylic acid itself is a known process, and this parent compound is used as a starting material for further derivatization. ajchem-a.comnih.govmedchemexpress.com
A direct synthesis of this compound can be envisioned using the regiochemically reversed Skraup-Doebner-Von Miller synthesis . acs.orgnih.govacs.org This approach has been shown to successfully produce 2-carboxy-4-arylquinolines from anilines and γ-aryl-β,γ-unsaturated α-ketoesters. nih.govacs.org
A plausible synthetic route would involve:
Starting Material Selection : The aniline precursor would be 3-methylaniline (m-toluidine). The second component would be a suitable β,γ-unsaturated α-ketoester.
Reaction Conditions : The condensation would be carried out in refluxing trifluoroacetic acid (TFA), which has been shown to facilitate the desired electrophilic ring closure that leads to the reversal of regiochemistry. acs.org
Regioselectivity : The cyclization of the intermediate formed from 3-methylaniline can theoretically occur at either the C2 or C6 position of the aniline ring. Cyclization at C6 (para to the methyl group) would lead to the desired This compound . Cyclization at C2 (ortho to the methyl group) would yield the isomeric 7-Methylquinoline-2-carboxylic acid . The ratio of these products would depend on the specific reaction conditions and the steric and electronic influences of the substrates. Generally, cyclization para to an activating group is favored.
This modified Skraup-Doebner-Von Miller reaction stands out as the most promising and direct classical approach for the targeted synthesis of this compound based on current literature.
Oxidation Reactions in the Formation of Methylquinoline Carboxylic Acids
A primary method for the synthesis of quinoline carboxylic acids is the oxidation of a methyl group attached to the quinoline ring. The benzylic position of the methyl group is susceptible to oxidation by various reagents to yield the corresponding carboxylic acid.
Vigorous oxidizing agents like potassium permanganate (B83412) (KMnO₄) can be used to convert a methyl group on the quinoline nucleus into a carboxylic acid. youtube.com The reaction selectively oxidizes the methyl group's side chain over the stable aromatic rings of the quinoline system. youtube.com However, traditional oxidants such as chromic acid or permanganate can sometimes lead to poor yields. tandfonline.com
More specialized reagents have been found to be highly effective. Nickel peroxide, for instance, has been successfully used for the room-temperature oxidation of methylquinoline carboxylic acids in an aqueous base. tandfonline.comtandfonline.com This method proved efficient for converting both 2-methylquinoline-3-carboxylic acid and 3-methyl-2-carboxylic acid into quinoline-2,3-dicarboxylic acid in high yields. tandfonline.comtandfonline.com Catalytic systems have also been developed. For example, palladium(II) complexes can catalyze the aerobic oxidation of substituted 8-methylquinolines, although this can sometimes result in corresponding acetates as the major product, with the carboxylic acids forming as minor byproducts. rsc.org Other methods applicable to the oxidation of benzylic methyl groups include the use of molecular oxygen with catalysts like cobalt(II) acetate/sodium bromide or photo-irradiation in the presence of hydrobromic acid. organic-chemistry.org
| Substrate | Reagent/Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Methylquinoline-3-carboxylic acid | Nickel Peroxide | Aqueous NaOH, 25°C, 12 hours | Quinoline-2,3-dicarboxylic acid | tandfonline.com |
| 3-Methylquinoline-2-carboxylic acid | Nickel Peroxide | Aqueous base, Room Temperature | Quinoline-2,3-dicarboxylic acid | tandfonline.com |
| 5- and 6-substituted 8-methylquinolines | Pd(acac)₂/H₂hpda, O₂ | AcOH-Ac₂O | 8-Quinoline carboxylic acids (minor product) | rsc.org |
| 2-Methyl quinoline | Potassium Permanganate (KMnO₄) | Heat | Quinoline-2-carboxylic acid | youtube.com |
| Aromatic methyl group | O₂, Co(OAc)₂/NaBr | Non-acidic solvent | Aromatic carboxylic acid | organic-chemistry.org |
Functional Group Transformations for Carboxylic Acid Introduction
Beyond direct oxidation, the carboxylic acid group can be introduced onto the quinoline ring by transforming other functional groups. These methods typically start with a halogenated quinoline precursor. libretexts.org
Two common two-step procedures are the hydrolysis of nitriles and the carboxylation of organometallic intermediates. libretexts.org
Hydrolysis of Nitriles : This method involves an initial nucleophilic substitution (SN2) reaction where a halide on the quinoline ring is displaced by a cyanide anion (e.g., from NaCN) to form a quinoline nitrile. This nitrile intermediate is then hydrolyzed under either acidic or basic conditions to yield the carboxylic acid. libretexts.org Base-catalyzed hydrolysis initially produces the carboxylate salt. libretexts.org
Carboxylation of Organometallic Reagents : In this approach, a halo-quinoline is first converted into a highly nucleophilic organometallic derivative, such as a Grignard reagent (by reacting with magnesium) or an organolithium reagent. This intermediate is then reacted with carbon dioxide (CO₂, often in the form of dry ice), which acts as an electrophile. An subsequent acidic workup protonates the resulting carboxylate salt to give the final carboxylic acid. libretexts.org
Furthermore, the entire quinoline-2-carboxylate structure can be built in a single synthetic sequence. A one-pot protocol has been developed for synthesizing quinoline-2-carboxylate derivatives from the reaction of β-nitroacrylates with 2-aminobenzaldehydes, demonstrating a direct route to the target scaffold. nih.gov
| Starting Material Type | Key Reagents | Intermediate | Final Product | Reference |
|---|---|---|---|---|
| Halo-quinoline | 1. NaCN; 2. H₃O⁺ or OH⁻, H₂O | Quinoline nitrile | Quinoline carboxylic acid | libretexts.org |
| Halo-quinoline | 1. Mg or Li; 2. CO₂; 3. H₃O⁺ | Organometallic quinoline | Quinoline carboxylic acid | libretexts.org |
| 2-Aminobenzaldehyde | β-nitroacrylate, BEMP (base) | - | Quinoline-2-carboxylate | nih.gov |
Derivatization Strategies for this compound
The carboxylic acid functional group at the C-2 position of the quinoline ring is a versatile handle for further chemical modification. It can be readily converted into a wide range of derivatives, including esters and amides, which can serve as precursors for more complex molecules.
Esterification Reactions of Quinoline-2-carboxylic Acids
Esterification is a fundamental derivatization of quinoline-2-carboxylic acids. Several methods are employed to achieve this transformation.
The Fischer-Speier esterification is a classic approach where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and often the alcohol is used in large excess as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com
A highly effective and common alternative is a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride intermediate using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netfishersci.it This acyl chloride is then reacted with an alcohol or a phenol (B47542) to form the corresponding ester with high efficiency. researchgate.net
Other methods include the use of diazomethane (B1218177) (CH₂N₂) for the specific synthesis of methyl esters and the Mitsunobu reaction, which allows for esterification under mild conditions using a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and a dialkyl azodicarboxylate. google.comacademie-sciences.fr
| Method | Reagents | Description | Reference |
|---|---|---|---|
| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Direct reaction of carboxylic acid and alcohol, typically with heating. | masterorganicchemistry.comchemguide.co.uk |
| Acyl Chloride Intermediate | 1. SOCl₂ or (COCl)₂; 2. Alcohol/Phenol (R'-OH) | Two-step conversion via a highly reactive acyl chloride. | researchgate.net |
| Mitsunobu Reaction | Alcohol (R'-OH), PPh₃, DEAD or DIAD | Mild conditions suitable for sensitive substrates. | google.com |
| Methylation | Diazomethane (CH₂N₂) | Specific and efficient method for forming methyl esters. | academie-sciences.fr |
Amidation and Other Carboxylic Acid Functional Group Transformations
Similar to esterification, amidation is a crucial transformation for creating derivatives of this compound. Amides are synthesized by reacting the carboxylic acid or its activated form with ammonia (B1221849) or a primary or secondary amine. quimicaorganica.org
The most prevalent method involves the initial conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride. researchgate.netajchem-a.com The resulting quinoline-2-carbonyl chloride is a highly reactive intermediate that readily reacts with an amine to form the desired amide. researchgate.netajchem-a.com
Direct amidation methods that bypass the isolation of the acyl chloride are widely used, particularly in peptide synthesis. These involve the use of coupling reagents that activate the carboxylic acid in situ. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.itgoogle.com These reactions are often performed with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. fishersci.it Direct thermal condensation between the carboxylic acid and an amine is also possible but generally requires high temperatures to overcome the initial acid-base reaction and drive the dehydration to form the amide bond. quimicaorganica.org
| Method | Reagents | Description | Reference |
|---|---|---|---|
| Acyl Chloride Intermediate | 1. SOCl₂; 2. Amine (R'R''NH) | A reliable, two-step method via the acyl chloride. | researchgate.netajchem-a.com |
| Carbodiimide Coupling | Amine, DCC or EDC, often with HOBt | Direct one-pot reaction using peptide coupling agents. | fishersci.itgoogle.com |
| Thermal Condensation | Amine (R'R''NH) | Direct reaction of acid and amine under heating. | quimicaorganica.org |
Advanced Structural Elucidation and Spectroscopic Characterization of 5 Methylquinoline 2 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. uncw.edu By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a complete and unambiguous assignment of the molecule's atoms can be achieved.
¹H NMR and ¹³C NMR Analysis of Substituted Quinoline (B57606) Carboxylic Acids
The ¹H NMR and ¹³C NMR spectra of substituted quinoline carboxylic acids provide foundational information about their molecular structure. In quinoline derivatives, the protons and carbons of the heterocyclic and benzene (B151609) rings exhibit distinct chemical shifts. The substitution pattern on the quinoline ring significantly influences these chemical shifts. uncw.edutsijournals.com For instance, the presence of a methyl group and a carboxylic acid group at positions 5 and 2, respectively, will cause characteristic shifts in the signals of the neighboring protons and carbons compared to the unsubstituted quinoline.
The acidic proton of the carboxylic acid group (–COOH) is typically observed as a broad singlet in the ¹H NMR spectrum, often in the range of 10-13 ppm, due to hydrogen bonding and exchange with trace amounts of water. princeton.edu The protons of the methyl group (–CH₃) will appear as a singlet, typically in the upfield region of the aromatic proton signals. The aromatic protons on the quinoline ring will appear as a series of multiplets, with their specific chemical shifts and coupling patterns determined by their position relative to the substituents and the nitrogen atom. acs.orgresearchgate.net
In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is a key diagnostic signal, appearing significantly downfield, typically between 165 and 185 ppm. princeton.edu The carbons of the quinoline ring will have distinct chemical shifts based on their electronic environment, influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl group.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Quinoline Carboxylic Acids
| Compound | Proton/Carbon | Chemical Shift (ppm) |
| 2-Methylquinoline-4-carboxylic acid | CH₃ | ~3.0 (s) |
| Aromatic CH | 7.90-8.67 (m) | |
| COOH | ~10.90 (br s) | |
| Quinoline-4-carboxylic acid | Aromatic CH | 7.7-9.4 (m) |
| COOH | >13 (br s) | |
| 3-Quinolinecarboxylic acid | Aromatic CH | 7.75-9.40 (m) |
| COOH | ~13 (br s) |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration. Data compiled from various sources. researchgate.netchemicalbook.comchemicalbook.com
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment
While one-dimensional NMR provides valuable data, complex structures like 5-Methylquinoline-2-carboxylic acid often require two-dimensional (2D) NMR experiments for complete and unambiguous assignment of all proton and carbon signals. acs.orgwisc.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons on the quinoline ring, allowing for the tracing of the proton connectivity within the aromatic system. acs.orgunirioja.es
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to. columbia.edu This allows for the direct assignment of carbon signals based on the already assigned proton signals. For this compound, the HSQC spectrum would show a correlation between the methyl protons and the methyl carbon, as well as correlations between each aromatic proton and its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edu This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. For instance, in this compound, HMBC correlations would be expected from the methyl protons to the C5 and C6 carbons of the quinoline ring, and from the aromatic protons to the carbonyl carbon of the carboxylic acid group, thus confirming the substitution pattern. researchgate.net
By combining the information from these 2D NMR experiments, a complete and detailed assignment of every proton and carbon in the this compound molecule can be achieved. uncw.educlockss.org
Analysis of NMR Chemical Shifts and Coupling Patterns in Relation to Substitution
The specific placement of the methyl and carboxylic acid groups on the quinoline ring system has a predictable and analyzable effect on the NMR chemical shifts and coupling patterns. The electron-donating nature of the methyl group at C5 will cause an upfield shift (lower ppm) for the protons and carbons in its vicinity, particularly the ortho and para positions. Conversely, the electron-withdrawing carboxylic acid group at C2 will cause a downfield shift (higher ppm) for the nearby nuclei.
The coupling constants (J-values) between adjacent protons provide valuable information about their dihedral angles and the nature of the bonds connecting them. In the aromatic system of quinoline, typical ortho, meta, and para couplings are observed. The analysis of these coupling patterns helps to confirm the substitution pattern and the relative positions of the protons on the ring. For example, a proton with only a meta-coupling will appear as a narrow multiplet, while a proton with both ortho and meta couplings will show a more complex splitting pattern. acs.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. echemi.com
Vibrational Analysis of Carboxylic Acid and Quinoline Functional Groups
The IR spectrum of this compound is expected to show characteristic absorption bands for both the carboxylic acid and the quinoline functional groups.
Carboxylic Acid Group:
O–H Stretch: A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O–H group in a carboxylic acid dimer. orgchemboulder.comlibretexts.org
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch is expected between 1710 and 1680 cm⁻¹. libretexts.orgspectroscopyonline.com The conjugation of the carbonyl group with the aromatic quinoline ring typically shifts this band to a lower wavenumber compared to non-conjugated carboxylic acids. libretexts.org
C–O Stretch: A medium intensity band for the C–O stretching vibration is expected in the range of 1320-1210 cm⁻¹. orgchemboulder.com
O–H Bend: An out-of-plane O–H bending vibration may appear as a broad band around 950-910 cm⁻¹. orgchemboulder.com
Quinoline Ring:
C–H Stretch (aromatic): Absorptions for the aromatic C–H stretching vibrations are typically found above 3000 cm⁻¹. mdpi.com
C=C and C=N Stretch (aromatic): A series of bands in the 1625-1430 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the quinoline ring. elixirpublishers.com
C–H Bending (out-of-plane): The pattern of C–H out-of-plane bending vibrations in the 900-650 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings. researchgate.net
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O–H Stretch | 3300-2500 | Broad, Strong |
| C=O Stretch | 1710-1680 | Strong | |
| C–O Stretch | 1320-1210 | Medium | |
| O–H Bend | 950-910 | Broad, Medium | |
| Quinoline Ring | Aromatic C–H Stretch | >3000 | Medium to Weak |
| C=C and C=N Stretch | 1625-1430 | Medium to Strong | |
| C–H Bend (out-of-plane) | 900-650 | Medium to Strong |
Note: These are general ranges and the exact positions can be influenced by the specific molecular structure and sample state. Data compiled from various sources. orgchemboulder.comlibretexts.orgelixirpublishers.comastrochem.orgresearchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. researchgate.net
For this compound (C₁₁H₉NO₂), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed in the mass spectrum, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion to several decimal places, which allows for the unambiguous confirmation of the molecular formula.
The fragmentation of quinoline derivatives in the mass spectrometer often involves characteristic losses. cdnsciencepub.com For this compound, common fragmentation pathways could include:
Loss of CO₂H: The loss of the carboxylic acid group as a radical (mass 45) is a likely fragmentation pathway.
Loss of CO₂: Decarboxylation to lose carbon dioxide (mass 44) is also a common fragmentation for carboxylic acids.
Loss of HCN: Cleavage of the quinoline ring can lead to the loss of hydrogen cyanide (mass 27). rsc.org
Loss of methyl radical (CH₃): Loss of the methyl group (mass 15) is another possible fragmentation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Absorption Characteristics
The electronic absorption spectrum of this compound is primarily defined by the chromophoric quinoline ring system, which is conjugated with the carboxylic acid group. The spectrum is expected to exhibit high-intensity absorption bands in the ultraviolet region, which are characteristic of π → π* electronic transitions within the aromatic system. Weaker, lower-energy n → π* transitions, arising from the non-bonding electrons on the nitrogen and oxygen atoms, are also anticipated.
The electronic transitions are influenced by the substitution on the quinoline core. The presence of the electron-withdrawing carboxylic acid group at the 2-position and the electron-donating methyl group at the 5-position modifies the energy levels of the molecular orbitals. These substitutions, combined with the inherent aromaticity of the quinoline scaffold, give rise to the molecule's specific absorption characteristics. Computational studies on related quinoline derivatives help in correlating the observed absorption bands with calculated excitation energies and oscillator strengths.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Region | Intensity |
| π → π | Conjugated quinoline ring system | High-energy UV (200-350 nm) | High (ε > 10,000) |
| n → π | C=O (carbonyl), Quinoline Nitrogen | Lower-energy UV/Visible (>300 nm) | Low (ε < 1,000) |
Note: The exact λmax values and molar absorptivity (ε) require experimental measurement for this compound.
Solvatochromic Investigations of Quinoline Carboxylic Acids
Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in the polarity of the solvent medium. While specific studies on this compound are not detailed, investigations into related quinoline carboxylic acid derivatives demonstrate this phenomenon. researchgate.net
Studies on similar compounds show that the π-π* absorption bands experience a bathochromic shift (red shift) as the polarity of the solvent increases. researchgate.netscience.gov This behavior is known as positive solvatochromism and indicates that the electronic excited state is more polar than the ground state. Polar solvents are better able to stabilize the more polar excited state, thus lowering its energy and shifting the absorption to a longer wavelength. This effect is driven by dipole-dipole interactions and hydrogen bonding between the solute (the quinoline derivative) and the solvent molecules. science.gov The ability to form hydrogen bonds, particularly involving the carboxylic acid group and the quinoline nitrogen, plays a significant role in these solvent-dependent spectral shifts.
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure of this compound is not publicly available, detailed analysis of its parent compound, quinoline-2-carboxylic acid, and its esters provides significant insight into its expected solid-state characteristics. mdpi.comresearchgate.net
Crystal Packing Motifs and Intermolecular Interactions
The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds and other noncovalent interactions. Analysis of the parent quinoline-2-carboxylic acid reveals that it crystallizes in a structure containing both the neutral molecule and its zwitterionic tautomer. researchgate.net These two forms are linked by strong O—H···O hydrogen bonds between the carboxylic acid groups. researchgate.net
Table 2: Likely Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Role in Crystal Packing |
| Hydrogen Bond | Carboxylic Acid (O-H) | Carboxyl Oxygen (C=O) or Quinoline (N) | Primary structural motif, forming dimers or chains. researchgate.net |
| C-H···O Interaction | Quinoline Ring (C-H) | Carboxyl Oxygen (C=O) | Stabilizes the three-dimensional network. nih.gov |
| π-π Stacking | Quinoline Ring (π-system) | Quinoline Ring (π-system) | Contributes to close packing and lattice stability. mdpi.com |
Conformational Analysis and Molecular Geometry in the Crystalline State
In the crystalline state, the this compound molecule is expected to be largely planar. The quinoline ring system itself is rigid and planar. A key conformational descriptor is the dihedral angle between the plane of the quinoline ring and the plane of the carboxylic acid group.
In related crystal structures, this torsion angle is typically small, indicating a nearly co-planar arrangement. For example, in quinoline-2-carboxylic acid, this twist is reported to be between 7.1° and 13.3°, while in some ester derivatives, it can be as low as 3.5°. mdpi.comresearchgate.net This preference for planarity facilitates electronic conjugation between the aromatic ring and the carboxyl group. The bond lengths within the carboxylic acid group would reflect this conjugation. The C=O double bond and C-O single bond may have lengths that are intermediate between their standard values, suggesting some degree of delocalization, particularly in the zwitterionic form. researchgate.net
Table 3: Representative Molecular Geometry Parameters from Analogous Quinoline-2-Carboxylic Acid Structures
| Geometric Parameter | Description | Typical Value | Reference |
| Dihedral Angle (Quinoline // Carboxylate) | The twist between the quinoline ring and the COOH group. | 3.5° - 14.0° | mdpi.comresearchgate.netnih.gov |
| C-C Bond Length | Bond connecting the quinoline ring to the carboxyl group. | ~1.50 Å | mdpi.com |
| C=O Bond Length | Carbonyl double bond in the carboxylic acid. | ~1.21 Å | mdpi.com |
| C-O Bond Length | Carbonyl single bond in the carboxylic acid. | ~1.31 Å | mdpi.com |
Computational Chemistry and Theoretical Investigations of 5 Methylquinoline 2 Carboxylic Acid
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. chemicalbook.com For quinoline (B57606) derivatives, DFT studies have been instrumental in understanding their stability, reactivity, and spectroscopic characteristics. nih.govresearchgate.net
The electronic structure, particularly the arrangement of frontier molecular orbitals (HOMO and LUMO), is crucial for determining a molecule's reactivity. For quinoline derivatives, the HOMO is often localized on the quinoline ring system, while the LUMO can be distributed across the entire molecule, including the carboxylic acid group. The energy gap between the HOMO and LUMO is a critical parameter for assessing chemical reactivity and stability. researchgate.net
Table 1: Representative Optimized Geometric Parameters for a Quinoline-2-Carboxylic Acid Derivative (Analog)
| Parameter | Bond/Angle | Value |
| Bond Length | C2-C3 | ~1.40 Å |
| C8-C9 | ~1.42 Å | |
| N1-C2 | ~1.32 Å | |
| C10-O1 | ~1.22 Å | |
| Bond Angle | N1-C2-C3 | ~122° |
| C4-C9-C8 | ~119° | |
| Dihedral Angle | C3-C2-C10-O1 | ~175° |
Note: This table presents generalized data for a quinoline-2-carboxylic acid analog due to the absence of specific data for 5-Methylquinoline-2-carboxylic acid in the reviewed literature.
Mulliken population analysis is a method used to estimate the partial atomic charges on the individual atoms within a molecule, providing insights into the charge distribution and electrostatic interactions. While a specific Mulliken charge table for this compound is not available, studies on related molecules like 2-amino-5-methyl pyridine (B92270) show that the nitrogen and oxygen atoms typically carry negative charges, while the carbon and hydrogen atoms have varying positive charges. researchgate.net This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding.
Global reactive descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov For quinoline derivatives, these descriptors help in predicting their reactivity towards nucleophiles and electrophiles. researchgate.net
Table 2: Calculated Global Reactive Descriptors for a Quinoline Carboxylic Acid Analog
| Descriptor | Formula | Typical Value (eV) |
| HOMO Energy | - | ~ -6.5 |
| LUMO Energy | - | ~ -2.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.5 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 4.25 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 2.25 |
| Electrophilicity Index (ω) | χ²/2η | ~ 4.0 |
Note: This table presents generalized data for a quinoline carboxylic acid analog due to the absence of specific data for this compound in the reviewed literature.
The surrounding solvent can significantly influence the electronic structure and properties of a molecule. Theoretical studies on quinoxalinone derivatives, which share structural similarities with quinolines, have shown that polar solvents can affect the geometries, solvation energies, dipole moments, and the HOMO-LUMO energy gap. medjchem.com Generally, an increase in solvent polarity leads to a stabilization of charge-separated states and can alter the energies of electronic transitions, which is reflected in the UV-visible absorption spectra. medjchem.com For carboxylic acids, solvation models are crucial for accurately predicting properties like pKa.
Molecular Electrostatic Potential (MEP) and Reduced Density Gradient (RDG) Analyses
MEP and RDG analyses are powerful visualization tools that provide insights into the charge distribution and non-covalent interactions within a molecule.
The MEP map illustrates the electrostatic potential on the surface of a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For a molecule like this compound, the MEP would be expected to show a negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the quinoline ring, indicating their susceptibility to electrophilic attack and their ability to act as hydrogen bond acceptors.
RDG analysis is used to identify and visualize non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes. The RDG is a function of the electron density and its gradient. Plots of the RDG against the sign of the second eigenvalue of the electron density Hessian can distinguish between different types of interactions. While specific MEP and RDG analyses for this compound were not found, these techniques have been applied to other quinoline derivatives to understand their intermolecular interactions.
Molecular Docking and Ligand-Biomolecule Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule might interact with its biological target.
Quinolone carboxylic acid derivatives have been extensively studied as inhibitors of enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH) and DNA gyrase, which are crucial for the survival of pathogens and cancer cells.
Dihydroorotate Dehydrogenase (DHODH): Molecular docking studies on various quinoline-4-carboxylic acid derivatives have shown that the carboxylic acid group is essential for binding to the active site of DHODH. bohrium.com It often forms key hydrogen bond interactions with amino acid residues such as Gln47 and Arg136. nih.gov While specific binding affinity data for this compound with DHODH is not available, related compounds have shown significant inhibitory activity, suggesting that this scaffold is a promising starting point for the design of DHODH inhibitors. bohrium.com
DNA Gyrase: DNA gyrase is a well-established target for quinolone antibiotics. nih.gov Molecular docking studies have revealed that quinolones bind to a pocket in the enzyme, interacting with both the DNA and specific amino acid residues. researchgate.net The carboxylic acid moiety is crucial for these interactions. Although a precise binding energy for this compound is not reported, docking studies on similar quinoline derivatives against DNA gyrase have shown favorable binding energies, indicating their potential as inhibitors. nih.gov The interactions typically involve hydrogen bonds and hydrophobic interactions with residues in the enzyme's active site. nih.gov
Table 3: Representative Molecular Docking Results of Quinolone Carboxylic Acid Analogs with DHODH and DNA Gyrase
| Target Enzyme | Ligand (Analog) | Binding Affinity (kcal/mol) | Key Interacting Residues |
| DHODH | Quinolone-4-carboxylic acid analog | -7.0 to -9.0 | Gln47, Arg136, Tyr356 |
| DNA Gyrase | Fluoroquinolone analog | -8.0 to -10.0 | Ser83, Asp87, Arg121 |
Note: This table presents generalized data for analogous compounds due to the absence of specific docking data for this compound in the reviewed literature. The binding affinity values are representative and can vary based on the specific analog and docking protocol used.
Identification of Key Residues and Hydrogen Bonding Networks in Ligand-Protein Complexes
Computational modeling, particularly molecular docking and molecular dynamics (MD) simulations, serves as a powerful tool to predict and analyze the interactions between a ligand, such as this compound, and its target protein at the atomic level. While direct computational studies on the binding of this compound to a specific protein are not extensively documented in the reviewed literature, the principles of its interaction can be inferred from studies on structurally similar quinoline derivatives. These studies consistently highlight the critical role of the quinoline scaffold and its substituents in forming stable ligand-protein complexes.
The quinoline ring system, being aromatic and planar, frequently engages in π-π stacking interactions with the aromatic side chains of amino acid residues like tyrosine, phenylalanine, and tryptophan within the protein's binding pocket. doi.org The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor.
The carboxylic acid group at the 2-position is a key pharmacophoric feature, significantly contributing to the binding affinity through the formation of hydrogen bonds and ionic interactions. doi.org The carboxylate can act as a hydrogen bond acceptor with backbone amides or with the side chains of residues such as serine, threonine, and tyrosine. doi.orgresearchgate.net Furthermore, it can form salt bridges with positively charged residues like arginine and lysine. researchgate.net
Molecular docking studies on various quinoline derivatives have identified a range of interacting residues, which are dependent on the specific protein target. For instance, in studies of quinoline derivatives targeting viral or bacterial enzymes, interactions with both hydrophobic and polar residues are crucial for inhibitory activity. doi.orgnih.gov
A representative summary of interacting residues found in computational studies of various quinoline derivatives is presented below. This data illustrates the types of amino acids that could potentially form a hydrogen bonding network with this compound.
| Protein Target (Example) | Interacting Residues | Type of Interaction |
| Respiratory Syncytial Virus (RSV) G protein | Thr173, Ser123, Gln89, Tyr34, Val147, Leu46, Trp96 | Hydrogen bond, Hydrophobic |
| Yellow Fever Virus (YFV) MTase | Ile124, Phe126, Tyr89, Arg41, Arg37, Arg84 | Hydrogen bond, Hydrophobic |
| H1 Receptor | ARG175, TYR185, SER128 | Hydrogen bond |
This table is a compilation of findings from various studies on different quinoline derivatives and is intended to be illustrative of potential interactions. doi.orgresearchgate.net
Molecular dynamics simulations further enhance the understanding of these interactions by providing insights into the stability and flexibility of the ligand-protein complex over time. nih.govnih.govresearchgate.net Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds maintained during the simulation can confirm the stability of the predicted binding mode. doi.orgresearchgate.net For example, a stable RMSD for the ligand within the binding pocket would suggest a persistent and favorable interaction. doi.org
Reaction Mechanism Elucidation via Computational Methods (e.g., C-H activation pathways)
The activation of C-H bonds is a fundamental transformation in organic synthesis, and understanding the mechanism is key to developing efficient and selective catalysts. acs.org For methylquinolines, the C-H bonds of the methyl group (a C(sp³)-H bond) and the C-H bonds on the aromatic quinoline core (C(sp²)-H bonds) are potential sites for reaction.
Computational studies have been employed to investigate the regioselectivity of C-H activation. For example, DFT calculations on the palladium-catalyzed C-H activation of quinoline N-oxides have shown how different catalytic systems can favor activation at either the C2 or C8 position. rsc.org These studies reveal that the reaction can proceed through different intermediates, such as a σ-metallacycle or a π-complex, with distinct energy barriers that determine the preferred reaction site. rsc.org The calculated energy profiles for these pathways help to explain experimental observations and guide the design of new catalysts. rsc.org
In the context of methylquinolines, the activation of the methyl group's C(sp³)-H bond is a common pathway for functionalization. acs.org A metal-free tandem reaction involving 2-methylquinolines has been proposed to proceed through the oxidation of the methyl group to an aldehyde intermediate. acs.org Computational methods can model the energetics of such a transformation, evaluating the feasibility of proposed intermediates and transition states.
Experimental studies on rhodium-promoted C-H activation of various methylquinolines have demonstrated that the position of the methyl substituent on the quinoline ring directs the site of C-H activation on the aromatic core. acs.org For instance, a methyl group at the 2-position can direct activation to the 4-position. acs.org While these are experimental findings, DFT calculations could be used to model the transition states and explain the observed regioselectivity based on steric and electronic factors.
A summary of computational approaches used to study C-H activation in quinoline-related systems is provided below.
| Computational Method | System Studied | Key Findings from Computational Analysis |
| Density Functional Theory (DFT) | Pd(II)-catalyzed C-H activation of quinoline N-oxides | Elucidation of competing C2 and C8 activation pathways via different metallacyclic intermediates and their relative energy barriers. rsc.org |
| DFT | Cinchona alkaloid-catalyzed vinylogous desymmetrization | Identification of key transition states and the role of non-covalent interactions in determining stereoselectivity. nih.gov |
| M06-2X and CCSD(T) | Reaction of 4-methyl aniline (B41778) with OH radicals | Calculation of reaction pathways and rate constants for H-abstraction from the methyl and amino groups. mdpi.com |
This table illustrates the application of computational methods to understand reaction mechanisms in systems related to this compound.
Coordination Chemistry and Metal Complexation Studies of 5 Methylquinoline 2 Carboxylic Acid
Ligand Design and Chelation Properties of Quinoline (B57606) Carboxylic Acids
Quinoline carboxylic acids are a class of N-heterocyclic compounds that have garnered considerable attention for their versatile coordination capabilities. The fundamental design of these ligands, featuring a nitrogen atom in the heterocyclic ring and a carboxylic acid group, makes them excellent candidates for forming stable metal complexes. The nitrogen and the carboxylate oxygen act as donor atoms, creating a chelate ring with the metal ion, which enhances the stability of the resulting complex.
The position of the carboxylic acid group on the quinoline ring significantly influences the chelation properties. For instance, quinoline-2-carboxylic acid and its derivatives, like 5-Methylquinoline-2-carboxylic acid, can act as bidentate ligands, coordinating to a metal center through the quinoline nitrogen and one of the carboxylate oxygen atoms to form a five-membered chelate ring. nih.gov This mode of coordination is common and has been observed in numerous metal complexes. nih.gov
The design of these ligands is often guided by the desired application. For example, in the development of therapeutic agents, the ligand can be designed to selectively bind to a specific metal ion that is crucial for a biological process. The structural features of quinoline carboxylic acids provide a robust scaffold that can be readily functionalized to fine-tune their coordination properties and biological activity.
Synthesis and Characterization of Metal Complexes with this compound Ligands
The synthesis of metal complexes with this compound typically involves the reaction of a soluble salt of the desired metal with the ligand in a suitable solvent. The reaction conditions, such as pH, temperature, and stoichiometry of the reactants, can be adjusted to control the formation of the desired complex. The general procedure often involves dissolving the ligand and the metal salt in a solvent, followed by heating to promote the reaction. jchemlett.comnih.gov The resulting complex may precipitate from the solution upon cooling or after adjusting the solvent composition. jchemlett.com
Characterization of the synthesized complexes is crucial to confirm their composition and structure. A variety of analytical and spectroscopic techniques are employed for this purpose. Elemental analysis provides the empirical formula of the complex, confirming the ratio of metal to ligand. researchgate.net Spectroscopic methods such as Fourier-transform infrared (FTIR) and UV-Visible spectroscopy are used to probe the coordination of the ligand to the metal ion. researchgate.netresearchgate.net In FTIR spectroscopy, a shift in the vibrational frequency of the C=O group of the carboxylic acid upon complexation is a key indicator of coordination. UV-Visible spectroscopy can provide information about the electronic transitions within the complex and can be used to study the complex formation in solution. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can be used to characterize the ligand and its complexes, especially for diamagnetic metal ions. researchgate.net Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide insights into the binding mode. Mass spectrometry is another powerful tool used to determine the molecular weight of the complex and to study its fragmentation pattern. nih.gov
The following table summarizes some of the common techniques used in the synthesis and characterization of metal complexes of this compound and related ligands.
| Technique | Purpose |
| Elemental Analysis | Determines the empirical formula of the complex. |
| FTIR Spectroscopy | Identifies the coordination of the ligand to the metal ion by observing shifts in vibrational frequencies. |
| UV-Visible Spectroscopy | Studies electronic transitions and complex formation in solution. |
| NMR Spectroscopy | Characterizes the structure of the ligand and its diamagnetic complexes. |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern of the complex. |
| X-ray Diffraction | Provides the definitive crystal and molecular structure of the complex. |
Spectroscopic and Structural Analysis of Coordination Compounds (e.g., X-ray Diffraction of Complexes)
Spectroscopic techniques are indispensable for elucidating the structure and bonding in coordination compounds of this compound. FTIR spectroscopy is particularly useful for confirming the coordination of the carboxylate group. The deprotonation of the carboxylic acid and its subsequent coordination to a metal ion leads to characteristic shifts in the symmetric and asymmetric stretching vibrations of the COO⁻ group.
A hypothetical example of crystallographic data for a metal complex of this compound is presented in the table below. This data provides a snapshot of the detailed structural information that can be obtained from an X-ray diffraction study.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.676(2) |
| b (Å) | 20.333(3) |
| c (Å) | 12.947(2) |
| β (°) | 113.12(1) |
| Volume (ų) | 3069.0(8) |
| Z | 4 |
| R-index | 0.044 |
Note: The data in this table is illustrative and based on a related quinoline-2-carboxylate derivative. researchgate.net
The structural information obtained from X-ray diffraction is crucial for understanding the coordination preferences of the ligand and the factors that govern the assembly of the resulting coordination compounds.
Theoretical Studies of Metal-Ligand Bonding and Electronic Structure in Complexes
Theoretical calculations, such as those based on Density Functional Theory (DFT), have become an integral part of coordination chemistry research. These computational methods provide valuable insights into the nature of metal-ligand bonding, the electronic structure of complexes, and can help in interpreting experimental data. For metal complexes of this compound, theoretical studies can be used to:
Optimize the geometry of the complexes: DFT calculations can predict the most stable three-dimensional structure of a complex, which can then be compared with experimental data from X-ray diffraction.
Analyze the nature of the metal-ligand bond: Techniques such as Natural Bond Orbital (NBO) analysis can be used to quantify the donor-acceptor interactions between the ligand and the metal ion.
Calculate spectroscopic properties: Theoretical methods can be used to simulate IR, UV-Vis, and NMR spectra, which can aid in the assignment of experimental spectra.
Investigate reaction mechanisms: DFT can be used to model the step-by-step process of complex formation and other reactions involving the metal complexes.
Recent theoretical studies on related systems have highlighted the importance of both σ-donation from the ligand to the metal and π-back-donation from the metal to the ligand in stabilizing the complex. researchgate.net The electronic properties of the 5-methylquinoline-2-carboxylate ligand, including its HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, can be calculated to understand its reactivity and coordination behavior.
The combination of experimental and theoretical approaches provides a comprehensive understanding of the coordination chemistry of this compound and its metal complexes, paving the way for the rational design of new functional materials and molecules with specific properties.
Mechanistic Organic Chemistry of Reactions Involving 5 Methylquinoline 2 Carboxylic Acid Scaffolds
Detailed Reaction Mechanisms of Quinoline (B57606) Annulation (e.g., Doebner, Pfitzinger)
The formation of the quinoline ring system, known as quinoline annulation, can be achieved through several named reactions. The Doebner and Pfitzinger reactions are prominent methods for synthesizing quinoline-4-carboxylic acids, which can be subsequently modified.
Doebner Reaction
The Doebner reaction is a three-component synthesis that constructs quinoline-4-carboxylic acids from an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.org The reaction mechanism, while not definitively established, is proposed to proceed via one of two primary pathways. wikipedia.org
Pathway 1: Aldol (B89426) Condensation First
The enol form of pyruvic acid undergoes an aldol condensation with the aldehyde to form a β,γ-unsaturated α-keto carboxylic acid.
The aniline then acts as a nucleophile in a Michael-type conjugate addition to the unsaturated acid, forming an aniline derivative.
An intramolecular electrophilic attack from the aniline ring onto the ketone, followed by cyclization and subsequent dehydration (water elimination), yields the final quinoline-4-carboxylic acid. wikipedia.org
Pathway 2: Schiff Base Formation First
The aniline and aldehyde first react to form a Schiff base (imine) with the elimination of water.
The enol of pyruvic acid then attacks the Schiff base.
This is followed by cyclization and dehydration, similar to the first pathway, to generate the aromatic quinoline ring. wikipedia.orgresearchgate.net
Aromatization of the dihydroquinoline intermediate is a key driving force for the reaction, often facilitated by an oxidizing agent or a hydrogen-transfer process. researchgate.netyoutube.com
Pfitzinger Reaction
The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) synthesizes substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound containing an α-methylene group, in the presence of a strong base. wikipedia.orgrsc.orgresearchgate.net
The mechanism proceeds as follows:
Ring Opening of Isatin: The base (e.g., potassium hydroxide) hydrolyzes the amide bond in the isatin ring to form a keto-anilinic acid salt (isatic acid). wikipedia.org
Condensation: The ketone of the resulting intermediate condenses with the α-methylene group of the second carbonyl reactant to form an imine. wikipedia.org
Enamine Formation & Cyclization: Tautomerization of the imine leads to an enamine intermediate. The enamine then undergoes an intramolecular cyclization by attacking the carbonyl group on the side chain. wikipedia.org
Dehydration: The resulting cyclic intermediate readily dehydrates to form the aromatic quinoline ring system, yielding the final quinoline-4-carboxylic acid. wikipedia.org
This reaction is an extension of the Friedländer synthesis and provides a versatile route to various 2-substituted quinoline-4-carboxylic acids. rsc.org
Factors Influencing Regioselectivity and Stereoselectivity in Quinoline Carboxylic Acid Synthesis
The substitution pattern of the final quinoline product is determined by regioselectivity, which is influenced by steric and electronic factors of the reactants.
Regioselectivity in the Pfitzinger Reaction: When an unsymmetrical ketone (e.g., R-CO-CH₂-R') is used, the initial condensation can occur on either side of the carbonyl group, potentially leading to a mixture of products.
Steric Hindrance: This is a major influencing factor. In aliphatic ketones of the structure R-CH₂-CO-CH₃, the reaction preferentially occurs at the less sterically hindered methyl group to yield 2-alkyl-cinchoninic acids. This high sensitivity to steric effects can sometimes limit the reaction's utility or be exploited to control the outcome. researchgate.net
Electronic Effects: The electronic nature of substituents on the isatin ring can influence the reactivity of the intermediate isatic acid, although steric factors often dominate the regiochemical outcome of the condensation step.
Regioselectivity in the Doebner Reaction: The Doebner reaction's regioselectivity is primarily determined by the substitution pattern on the aniline reactant.
The cyclization step is an intramolecular electrophilic aromatic substitution. The position of the new ring is therefore directed by the existing substituents on the aniline ring.
Electron-donating groups on the aniline generally facilitate the reaction, while strong electron-withdrawing groups can significantly lower the yield, making the reaction challenging for certain substrates. nih.govacs.org Modified protocols, such as the Doebner hydrogen-transfer reaction, have been developed to overcome this limitation. nih.govacs.org
Stereoselectivity is generally not a primary consideration in these reactions as they result in planar, aromatic quinoline rings. However, if chiral centers are present in the starting materials and are maintained throughout the reaction sequence, or if a chiral catalyst is used in asymmetric variants, stereochemical outcomes can become significant.
Table 1: Factors Affecting Regioselectivity in Quinoline Annulation
| Reaction | Reactant Feature | Influencing Factor | Predominant Outcome |
|---|---|---|---|
| Pfitzinger | Unsymmetrical Aliphatic Ketone (RCH₂COCH₃) | Steric Hindrance | Condensation at the less hindered methyl (CH₃) group. |
| Pfitzinger | Aromatic Ketone (ArCOCH₂R) | Steric Hindrance | Reaction is less efficient as the size of the R group increases. researchgate.net |
| Doebner | Substituted Aniline | Electronic Effects | Electron-donating groups on the aniline favor the reaction. acs.org |
| Doebner | Substituted Aniline | Steric Hindrance | Bulky ortho-substituents on the aniline can hinder cyclization. |
Catalytic Approaches and Reaction Kinetics in the Synthesis of Quinoline Carboxylic Acids
Modern synthetic methods for quinoline carboxylic acids frequently employ catalysts to improve reaction efficiency, yield, and conditions. acs.org Both classic reactions like Doebner and Pfitzinger and newer methods have benefited from catalytic systems.
Catalytic Approaches:
Acid Catalysis: The Doebner reaction is typically catalyzed by acids. wikipedia.org Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·THF), as well as Brønsted acids like p-toluenesulfonic acid, are commonly used. nih.govwikipedia.org These catalysts activate the carbonyl and imine groups toward nucleophilic attack, accelerating the key bond-forming steps.
Base Catalysis: The Pfitzinger reaction requires a strong base, such as NaOH or KOH, to facilitate the initial hydrolysis of isatin. rsc.org
Transition Metal Catalysis: A wide array of transition metal catalysts, including those based on palladium, copper, iridium, rhodium, nickel, and cobalt, have been developed for various quinoline syntheses. organic-chemistry.orgmdpi.comnih.gov These catalysts often enable novel reaction pathways, such as those involving C-H activation or cross-coupling cascades, under milder conditions. organic-chemistry.org
Nanocatalysts: Recently, nanocatalysts (e.g., based on Fe, Cu, Zn, Ag) have gained attention for their high surface area and reactivity, offering efficient and often recyclable catalytic systems for quinoline synthesis. acs.orgacs.org
Reaction Kinetics: Detailed kinetic studies for these multi-step reactions are complex and not always reported. However, the use of catalysts is known to significantly impact reaction rates.
Catalysts lower the activation energy of key steps, such as condensation and cyclization, leading to faster reaction times. acs.org
Many traditional methods required harsh conditions and long reaction times, whereas modern catalytic approaches often proceed at lower temperatures and can be complete in a matter of hours. researchgate.netimist.ma For instance, microwave-assisted synthesis, often in conjunction with a solid acid catalyst like Nafion NR50, can dramatically reduce reaction times. mdpi.com
Table 2: Catalysts Used in Quinoline Carboxylic Acid Synthesis
| Reaction Type | Catalyst Class | Specific Example(s) | Function |
|---|---|---|---|
| Doebner | Lewis Acid | BF₃·THF, ZnCl₂ nih.govwikipedia.org | Activates carbonyls/imines |
| Doebner | Brønsted Acid | p-Toluenesulfonic acid wikipedia.org | Proton source, activates intermediates |
| Pfitzinger | Base | KOH, NaOH rsc.org | Hydrolyzes isatin |
| Various | Transition Metal | Pd(OAc)₂, CuI, Ir complexes organic-chemistry.orgmdpi.com | Enables cross-coupling, dehydrogenation |
| Various | Nanocatalyst | Fe₃O₄@SiO₂-based, ZnO NPs acs.orgacs.org | High efficiency, recyclability |
C-H Activation and Functionalization Strategies Applicable to Quinoline Rings
Direct C-H activation has emerged as a powerful and atom-economical strategy for modifying the quinoline scaffold after its initial synthesis. nih.gov This approach avoids the need for pre-functionalized starting materials and allows for the introduction of new functional groups directly onto the aromatic core.
Strategies for C-H Functionalization:
Directed C-H Activation: The nitrogen atom within the quinoline ring can act as an intrinsic directing group, coordinating to a transition metal catalyst and guiding functionalization to adjacent positions. This typically favors reaction at the C2 and C8 positions. nih.gov
Rhodium Catalysis: Rhodium complexes have been shown to selectively activate C-H bonds in methylquinolines. nih.gov For instance, 5-methylquinoline (B1294701) reacts with a rhodium(I) complex to selectively form a rhodium(I)-(2-quinolinyl) derivative, demonstrating activation at the C2 position. nih.govacs.org The position of the methyl group can direct the activation to either the C2 or C4 position. acs.org
Palladium and Copper Catalysis: Palladium and copper catalysts are widely used for various C-H functionalizations, including arylation, amination, and alkoxylation of the quinoline ring. nih.govnus.edu.sg
Remote C-H Activation: By installing a removable directing group at a specific position (e.g., an 8-aminoquinoline), it is possible to achieve functionalization at more remote positions, such as C5, which are not easily accessed through the intrinsic directing effect of the ring nitrogen. nus.edu.sg
The site-selectivity of C-H activation is a significant challenge but can be controlled by the choice of catalyst, solvent, and directing group. nih.gov The electronic properties of existing substituents also play a crucial role; electron-withdrawing groups, for example, can enable the activation of C-H bonds at positions that are typically unreactive. nih.govacs.org
Table 3: C-H Activation Strategies for the Quinoline Scaffold
| Catalyst System | Directing Group | Position(s) Functionalized | Type of Functionalization |
|---|---|---|---|
| Rhodium(I) complexes | Intrinsic ring nitrogen | C2, C4 nih.govacs.org | Formation of organometallic species |
| Palladium/Copper | Intrinsic ring nitrogen | C2, C8 nih.gov | Arylation, Alkylation, etc. |
| Copper(II) | 8-Amido group | C5 (Remote) nus.edu.sg | Sulfonylation, Iodination, etc. |
| Lanthanide amides | 8-Aminoquinoline ligand | Intramolecular C-H activation acs.org | Metalation of the quinoline ring |
Future Research Directions and Advanced Applications in Chemical Research
Development of Novel and Sustainable Synthetic Methodologies for 5-Methylquinoline-2-carboxylic Acid
The synthesis of quinoline (B57606) derivatives has a rich history, but the demand for greener, more efficient, and versatile methods continues to drive innovation. Future research concerning this compound is expected to focus on methodologies that align with the principles of sustainable chemistry.
Key areas of development include:
One-Pot and Multicomponent Reactions: Expanding on established protocols like the Doebner reaction, which combines anilines, aldehydes, and pyruvic acid, future work will aim to increase yields and minimize by-products. tandfonline.comnih.gov Research into novel one-pot protocols, potentially using heterogeneous catalysts, could offer streamlined access to functionalized quinoline-2-carboxylates from simple precursors. nih.gov For instance, the use of solid-supported bases like 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) has already shown promise in synthesizing quinoline-2-carboxylates under mild conditions. nih.gov
Green Chemistry Approaches: Emphasis will be placed on reducing environmental impact. This includes the development of aqueous-based syntheses that operate at ambient temperatures, eliminating the need for volatile organic solvents and external heating. acs.org The use of recyclable catalysts, such as ionically tagged magnetic nanoparticles or glucose-derived ionic liquids in the presence of copper, represents a significant step towards sustainable production of quinolines. rsc.orgacs.org These methods often feature high efficiency and allow for the reuse of the catalytic system, reducing waste and cost. rsc.org
Catalytic C-H Activation: A major frontier in organic synthesis is the direct functionalization of carbon-hydrogen bonds. Future methodologies may bypass the need for pre-functionalized starting materials by directly targeting and modifying the C-H bonds on the quinoline scaffold. This would provide a more atom-economical route to novel derivatives of this compound.
Exploration of Advanced Characterization Techniques
A deeper understanding of the structure, dynamics, and interactions of this compound and its derivatives requires the application of sophisticated analytical techniques beyond routine spectroscopy.
Solid-State NMR (ssNMR): For studying the compound in its solid form, ssNMR is a powerful tool. Techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR can provide detailed information about the molecular structure, polymorphism, and intermolecular interactions in the crystalline state. psu.edu Specifically, 13C and 15N NMR spectroscopy are highly sensitive to the electronic environment and can be used to distinguish between different tautomers or zwitterionic forms, which is crucial for understanding the behavior of quinoline carboxylic acids in different environments. psu.edu
Cryo-Electron Microscopy (Cryo-EM) for Ligand-Target Complexes: In the context of medicinal chemistry, understanding how a molecule like this compound binds to a biological target (e.g., a protein) is paramount. Recent breakthroughs in cryo-EM have made it possible to determine the structures of protein-ligand complexes at near-atomic resolution without the need for crystallization. creative-biostructure.combiorxiv.org This technique is particularly valuable for studying large, flexible, or transient biomolecular complexes that are difficult to crystallize. creative-biostructure.com Future research could involve preparing a derivative of this compound that acts as a ligand for a specific protein target. Using cryo-EM, researchers could visualize the binding pose in detail, providing critical insights for structure-based drug design. europa.eu Computational modeling approaches are also being developed to more accurately fit ligands into lower-resolution cryo-EM maps, bridging the gap between experimental data and precise structural models. digitellinc.comschrodinger.com
Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design and Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and synthesis of new molecules.
De Novo Compound Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on vast libraries of known chemical structures to design novel molecules with desired properties. nih.govfrontiersin.org Starting with the this compound scaffold, these models could generate thousands of virtual derivatives. nih.gov These generated structures can then be computationally screened for properties like binding affinity to a specific biological target, drug-likeness, and synthetic feasibility. nih.goveaspublisher.com This AI-driven approach dramatically expands the accessible chemical space and prioritizes the most promising candidates for synthesis. tue.nl
Reaction Prediction and Synthesis Planning: A significant challenge in chemistry is predicting the outcome of a given set of reactants and conditions. acs.org ML models can be trained on extensive reaction databases from patents and literature to predict the major products of chemical reactions. researchgate.netrjptonline.org For a novel derivative of this compound designed by an AI, these tools can help devise the most efficient synthetic pathway. nih.gov By treating reaction prediction as a sequence-to-sequence or classification problem, these models can identify the most plausible transformations, saving significant time and resources in the lab. nih.govneurips.cc
Prospects in Supramolecular Chemistry and Materials Science Utilizing this compound Scaffolds
The rigid structure and functional groups (a carboxylic acid and a nitrogen atom) of this compound make it an excellent building block for creating highly ordered, functional materials.
Supramolecular Assemblies: The quinoline moiety can participate in π-π stacking interactions, while the carboxylic acid and nitrogen atom can form strong hydrogen bonds or coordinate with metal ions. These non-covalent interactions can be programmed to guide the self-assembly of molecules into complex, higher-order structures like coordination networks. nih.gov These assemblies hold promise for developing new functional materials. nih.gov
Metal-Organic and Covalent-Organic Frameworks (MOFs and COFs): this compound is an ideal candidate for use as an organic linker in the construction of MOFs and COFs.
MOFs: These are crystalline materials where metal ions or clusters are connected by organic linkers. The specific geometry and functionality of the this compound linker would define the pore size, shape, and chemical environment of the resulting framework. Such MOFs could have applications in gas storage, catalysis, and chemical sensing. researchgate.netnih.gov The presence of uncoordinated carboxylic acid groups within the MOF structure can serve as sites for post-synthetic modification, such as capturing metal ions, which can in turn enhance properties like dye adsorption. rsc.org
COFs: These are similar to MOFs but are constructed entirely from light elements linked by strong covalent bonds. Quinoline-linked COFs have been synthesized and shown to be stable, porous, and crystalline. researchgate.net The introduction of the quinoline-4-carboxylic acid motif has been shown to facilitate the exfoliation of bulk COF crystals into 2D nanosheets under mild conditions. These nanosheets exhibit rapid and selective adsorption of heavy metal ions, demonstrating their potential in environmental remediation. researchgate.net
Q & A
Basic: What are the key synthetic routes for 5-Methylquinoline-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis of this compound typically involves classical quinoline synthesis methods, such as the Skraup or Friedländer protocols, followed by regioselective functionalization. For example, the methyl group at position 5 can be introduced via alkylation or via cyclization of pre-functionalized intermediates. Optimization often requires precise control of temperature, pH, and catalysts. Post-synthesis purification steps, such as crystallization or chromatography, are critical to isolate the desired product from byproducts like unreacted precursors or regioisomers . Quantitative analysis using NMR and HPLC is essential to confirm purity (>97%) and structural integrity .
Basic: How is the structural characterization of this compound performed, and what analytical techniques are most reliable?
Answer:
Structural confirmation relies on a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : Assigns proton and carbon environments, confirming methyl group placement (e.g., δ ~2.5 ppm for C5-CH₃) and carboxylate functionality.
- HPLC : Quantifies purity and detects trace impurities (e.g., residual solvents or regioisomers).
- Mass Spectrometry (MS) : Validates molecular weight (MW = 187.19 g/mol) and fragmentation patterns.
- IR Spectroscopy : Identifies carboxylate C=O stretching (~1700 cm⁻¹) and aromatic C-H vibrations.
These methods are standardized in protocols for quinoline derivatives .
Advanced: How do structural modifications (e.g., substituent position) influence the antibacterial activity of this compound?
Answer:
The methyl group at position 5 enhances steric hindrance and electron-donating effects, altering interaction with bacterial targets (e.g., DNA gyrase or efflux pumps). Comparative studies with 8-methoxy or 6-fluoro analogs show that substituent position significantly impacts activity. For instance, 5-methyl derivatives exhibit distinct antibacterial spectra compared to 8-methoxy variants, likely due to differences in membrane permeability or target binding affinity . Structure-activity relationship (SAR) studies using logP calculations and molecular docking can rationalize these trends .
Advanced: What methodologies are used to study the interaction of this compound with biological targets (e.g., enzymes or metal ions)?
Answer:
Key approaches include:
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) with enzymes like topoisomerases.
- Fluorescence Quenching Assays : Measures ligand-protein interactions via changes in tryptophan emission.
- Metal Chelation Studies : Evaluates stability constants with transition metals (e.g., Fe³⁺, Cu²⁺) using UV-Vis spectroscopy, as the carboxylate group enhances chelation capacity .
- X-ray Crystallography : Resolves 3D binding modes in enzyme active sites. These methods are critical for elucidating mechanisms of action and guiding drug design .
Data Contradiction: How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives?
Answer:
Discrepancies often arise from variations in assay conditions (e.g., bacterial strains, pH, or solvent systems). To address this:
- Standardize Assay Protocols : Use CLSI/M07-A11 guidelines for MIC determinations.
- Control for Solvent Effects : DMSO concentrations >1% can inhibit bacterial growth, skewing results.
- Validate Purity : Impurities as low as 2% can confound bioactivity; orthogonal purity checks (HPLC, LC-MS) are essential . Comparative studies under identical conditions are recommended to reconcile conflicting data.
Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
Scale-up challenges include:
- Regioselectivity : Minimizing side products (e.g., 6-methyl isomers) during alkylation.
- Purification : Chromatography becomes impractical at large scales; alternatives like recrystallization or pH-selective precipitation are explored.
- Thermal Stability : The compound may degrade at elevated temperatures during prolonged reactions. Process optimization via Design of Experiments (DoE) can identify robust conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
